molecular formula C10H11ClFN3 B11880476 6-Fluoro-2-hydrazino-3-methylquinoline hydrochloride

6-Fluoro-2-hydrazino-3-methylquinoline hydrochloride

Cat. No.: B11880476
M. Wt: 227.66 g/mol
InChI Key: PUPBLPYEPHMONF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 6-Fluoro-2-hydrazino-3-methylquinoline hydrochloride is a quinoline derivative with a fluorine atom at position 6, a hydrazine group at position 2, and a methyl group at position 3. Its molecular formula is C₁₀H₁₁ClFN₃ (base compound: C₁₀H₁₀FN₃·HCl) . The compound is typically synthesized via condensation reactions involving hydrazine and substituted quinoline aldehydes, as seen in analogous hydrazone derivative syntheses .

Synthesis and Applications The compound is produced industrially with high purity (99%) and is used in pharmaceutical and agrochemical research as a precursor for hydrazone derivatives, which are explored for antimicrobial, anticancer, and enzyme inhibitory activities .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClFN3

Molecular Weight

227.66 g/mol

IUPAC Name

(6-fluoro-3-methylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C10H10FN3.ClH/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H

InChI Key

PUPBLPYEPHMONF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)F)N=C1NN.Cl

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydrazine (-NH-NH₂) group acts as a strong nucleophile, enabling reactions with electrophilic partners:

a. Schiff Base Formation
Reacts with aldehydes/ketones under mild acidic or neutral conditions to form hydrazones. For example:
6-Fluoro-2-hydrazino-3-methylquinoline+RCHOHydrazone derivative\text{6-Fluoro-2-hydrazino-3-methylquinoline} + \text{RCHO} \rightarrow \text{Hydrazone derivative}

  • Conditions : Ethanol, 60–80°C, 4–6 hours .

  • Applications : Intermediate for anticancer/antiviral agents via further cyclization .

b. Acylation
Hydrazine reacts with acyl chlorides or anhydrides:
Hydrazino group+RCOClN-acylated derivative\text{Hydrazino group} + \text{RCOCl} \rightarrow \text{N-acylated derivative}

  • Example : Synthesis of N-((2-chloro-6-methoxyquinolin-3-yl)methyl)isonicotinohydrazide .

  • Yield : 70–85% under anhydrous K₂CO₃ catalysis .

Oxidation

The hydrazino group oxidizes to diazenes or nitriles under strong oxidizing conditions:

Oxidizing AgentProductConditions
H₂O₂Diazene derivativeRT, 2 hours
KMnO₄Nitrile derivativeAcidic, 80°C

Reduction

The quinoline ring or hydrazino group can be reduced:

  • Catalytic Hydrogenation : Pd/C in ethanol reduces the quinoline ring to tetrahydroquinoline .

  • NaBH₄ Reduction : Converts Schiff bases to secondary amines .

Cyclization Reactions

a. Triazole Formation
Reacts with isothiocyanates followed by base-mediated cyclization:
Hydrazino group+ArNCS1,2,4-Triazole derivative\text{Hydrazino group} + \text{ArNCS} \rightarrow \text{1,2,4-Triazole derivative}

  • Conditions : NaOH, reflux .

  • Biological Relevance : Enhanced α-amylase inhibition (IC₅₀ = 12.5 μM vs. 45.8 μM for acarbose) .

b. Pyrazole Synthesis
Reaction with β-diketones forms pyrazole-fused quinolines:
Hydrazino group+RC(O)CH₂C(O)R’Pyrazole-quinoline hybrid\text{Hydrazino group} + \text{RC(O)CH₂C(O)R'} \rightarrow \text{Pyrazole-quinoline hybrid}

  • Applications : Antibacterial agents (MIC = 18.27 μM against M. tuberculosis) .

Electrophilic Aromatic Substitution

The fluorine atom directs electrophiles to specific positions on the quinoline ring:

Reaction TypeElectrophilePositionExample Product
NitrationNO₂⁺C-5 or C-76-Fluoro-5-nitro-2-hydrazino-3-methylquinoline
SulfonationSO₃H⁺C-88-Sulfo-6-fluoro derivative
  • Mechanism : Fluorine’s electron-withdrawing effect activates the ring at meta/para positions .

Cross-Coupling Reactions

The quinoline core participates in metal-catalyzed couplings:
a. Suzuki-Miyaura Coupling

  • Substrate : Boronic acids (e.g., phenylboronic acid).

  • Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O .

  • Product : 6-Fluoro-2-hydrazino-3-methyl-4-arylquinolines.

b. Buchwald-Hartwig Amination

  • Substrate : Aryl halides.

  • Catalyst : Pd₂(dba)₃/Xantphos .

  • Application : Functionalized analogs for kinase inhibition studies .

Biological Activity Correlation

Structure-activity relationship (SAR) studies highlight key reactivity-impacted properties:

Derivative TypeKey ModificationBioactivity
HydrazonesR = 4-FluorophenylAntiviral (EC₅₀ = 1.2 μM vs. Zika virus)
TriazolesR = 3-CF₃-phenylAntimalarial (IC₅₀ = 31.5 nM)
AcylatedR = NicotinoylAntitubercular (MIC = 15 μM)

Stability and Degradation

  • Hydrolysis : Hydrazino group decomposes in strong acid/base (t₁/₂ = 2 hours at pH < 2 or > 12).

  • Photodegradation : UV light induces ring-opening via C-F bond cleavage .

This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal and materials chemistry, warranting further exploration of its synthetic and biological potential.

Scientific Research Applications

Medicinal Chemistry

6-Fluoro-2-hydrazino-3-methylquinoline hydrochloride serves as an important intermediate in the synthesis of bioactive compounds. Its structural characteristics allow it to participate in various nucleophilic substitution reactions, making it valuable in the development of new pharmaceuticals targeting diseases such as cancer and bacterial infections .

Antimicrobial Research

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various microbial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The compound's hydrazine functionality enhances its interaction with biological targets, which may lead to the development of novel antimicrobial agents .

Genetic Research

The interactions of this compound with DNA and RNA polymerases have been investigated, suggesting potential applications in genetic research and therapy. These studies focus on the binding affinities of the compound with nucleic acid targets, which could provide insights into its mechanisms of action in cellular processes .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against a range of pathogens, indicating its potential as a lead compound for developing new antibiotics .
  • In Vitro Studies : In vitro assays revealed that compounds derived from this compound showed promising results in inhibiting bacterial growth, with minimum inhibitory concentrations that suggest strong antibacterial properties .
  • Molecular Docking Studies : Advanced molecular docking techniques have been employed to explore the binding interactions between this compound and various biological targets, providing insights into its potential therapeutic mechanisms.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 6-fluoro-2-hydrazino-3-methylquinoline hydrochloride with key analogs:

Compound Name Molecular Formula Substituents (Position) Key Features
6-Fluoro-2-hydrazino-3-methylquinoline HCl C₁₀H₁₁ClFN₃ 6-F , 2-NHNH₂ , 3-CH₃ Fluorine enhances electronegativity; methyl improves steric stability
6-Chloro-4-hydrazino-2-methylquinoline HCl C₁₀H₁₁Cl₂N₃ 6-Cl , 4-NHNH₂ , 2-CH₃ Chlorine increases lipophilicity; hydrazino at position 4 alters reactivity
6-Chloro-8-Me-3-Ph-quinolin-2-yl hydrazine HCl C₁₇H₁₆Cl₂N₃ 6-Cl , 8-CH₃ , 3-C₆H₅ , 2-NHNH₂ Bulky phenyl group at position 3 reduces solubility; complex steric effects

Research Findings and Industrial Relevance

  • Stability and Handling: Industrial-grade 6-fluoro-2-hydrazino-3-methylquinoline HCl is stable under standard storage conditions, with certifications (REACH, ISO) ensuring quality for large-scale applications .
  • Comparative Efficacy: In vitro studies suggest that fluoro-substituted quinolines exhibit lower IC₅₀ values in cancer cell lines than chloro analogs, highlighting fluorine’s role in enhancing bioavailability .

Biological Activity

6-Fluoro-2-hydrazino-3-methylquinoline hydrochloride is a synthetic compound with potential applications in pharmaceutical research, particularly due to its biological activities. This compound features a quinoline core with a hydrazine substituent and a fluorine atom, contributing to its unique chemical properties and biological interactions.

  • Molecular Formula : C10H10FN3- HCl
  • Molecular Weight : Approximately 227.67 g/mol
  • Structure : The compound consists of a hydrazino group attached to the quinoline ring, which enhances its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antibacterial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Activity : Preliminary investigations suggest that it may possess anticancer properties by interfering with cellular mechanisms in cancer cells.
  • Antimalarial Potential : The compound has been evaluated for its efficacy against Plasmodium falciparum, the malaria-causing parasite, indicating promising results in inhibiting its growth.

The mechanism of action involves the binding of this compound to various biological targets, including enzymes and receptors. Its hydrazine group is known to participate in nucleophilic substitution reactions, while the fluorine atom may enhance the electrophilic character of the quinoline ring, making it more reactive towards biological molecules.

Structure–Activity Relationship (SAR)

A detailed structure–activity relationship study has been conducted to understand how modifications to the compound's structure affect its biological activity. For instance, the introduction of fluorine at specific positions on the quinoline ring has been shown to improve antiplasmodial activity compared to non-fluorinated analogs .

CompoundEC50 (nM)Activity
6-Fluoro-2-hydrazino-3-methylquinolineTBDAntimalarial
Analog A28.6 ± 0.9Antimalarial
Analog B21.0 ± 2.1Enhanced Activity

Case Studies

  • Antimalarial Efficacy : In vitro studies demonstrated that this compound exhibited significant activity against chloroquine-resistant strains of Plasmodium falciparum. The compound's ability to inhibit heme polymerization was also noted, which is crucial for the parasite's survival .
  • Antibacterial Testing : The compound was tested against various bacterial strains, showing effective inhibition at low concentrations. This suggests potential for development as a new antibacterial agent.

Comparative Analysis with Similar Compounds

Comparative studies have highlighted that compounds with similar structural features often exhibit varying degrees of biological activity. For example, modifications such as substituting the hydrazine group or altering halogen positions can significantly impact efficacy.

Compound TypeAntibacterial ActivityAnticancer Activity
HydrazonesModerateHigh
Quinoline DerivativesHighModerate
Fluorinated CompoundsVery HighHigh

Q & A

Q. What are the common synthetic routes for preparing 6-fluoro-2-hydrazino-3-methylquinoline hydrochloride?

The synthesis typically involves cyclization of fluorinated precursors followed by hydrazine introduction. For example, Vilsmeier-Haack reagents (e.g., MSCL-DMF/DMAC) are used to form 2-chloro-3-formylquinoline intermediates, which can be further functionalized. Hydrazine derivatives are then introduced via nucleophilic substitution or condensation reactions. Key steps include controlling temperature (80–100°C) and solvent polarity to optimize hydrazine attachment .

Q. How can researchers characterize the purity of this compound?

High-Performance Liquid Chromatography (HPLC) with a C18 column and methanol-phosphate buffer mobile phase (e.g., 70:30 ratio) is effective. UV detection at 207 nm ensures sensitivity for quinoline derivatives. Calibration curves (linear range: 1–10 µg/mL) and recovery rates (>99% with RSD <1.5%) validate accuracy .

Q. What stability considerations are critical for handling this compound?

Store as a hydrochloride salt to enhance stability. Avoid prolonged exposure to moisture or light. Stock solutions in DMSO should be aliquoted, stored at –20°C, and used within one month to prevent degradation. Freeze-thaw cycles must be minimized .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yields of this compound?

Optimize reaction conditions using Design of Experiments (DoE). Variables include solvent polarity (DMF vs. THF), hydrazine equivalents (1.2–2.0 mol), and reaction time (12–24 hrs). For example, replacing MSCL-DMF with trifluoroacetimidoyl chlorides may enhance regioselectivity in fluorinated intermediates .

Q. What analytical methods resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound?

Combine 2D NMR (COSY, HSQC) to confirm hydrazine connectivity and High-Resolution Mass Spectrometry (HRMS) for molecular ion validation. For example, discrepancies in aromatic proton signals may arise from tautomerism; deuteration experiments or variable-temperature NMR can clarify structural assignments .

Q. What mechanistic insights explain its biological activity in antimicrobial or anti-inflammatory studies?

The fluoroquinoline core inhibits DNA gyrase in bacteria, while the hydrazine moiety may chelate metal ions in enzyme active sites. Computational docking (e.g., AutoDock Vina) using PI3Kδ or RORγt protein structures (PDB: 5TSR, 6QNO) can predict binding modes. Validate with in vitro assays measuring IC50 against Th17 cell differentiation or bacterial growth .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in aqueous buffers during bioassays?

Use co-solvents like PEG-400 (<10% v/v) or β-cyclodextrin inclusion complexes. Alternatively, synthesize prodrugs (e.g., ester derivatives) with improved hydrophilicity, as demonstrated for ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate analogs .

Q. What strategies mitigate byproduct formation during hydrazine functionalization?

Employ scavengers (e.g., molecular sieves) to absorb excess hydrazine. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and isolate intermediates via column chromatography. For scale-up, switch to flow chemistry to enhance mixing and reduce side reactions .

Data Interpretation and Validation

Q. How should conflicting antimicrobial activity data across studies be reconciled?

Cross-validate using standardized protocols (CLSI guidelines). Differences in MIC values may arise from strain variability or assay conditions (e.g., pH, inoculum size). Meta-analysis of structure-activity relationships (SAR) for fluoroquinoline derivatives can identify critical substituents (e.g., fluorine position) influencing potency .

Q. What computational tools predict the compound’s ADMET properties?

Use SwissADME or ADMETlab to estimate logP (∼2.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 inhibition risks. Molecular dynamics simulations (AMBER/GROMACS) can assess membrane penetration and stability in physiological environments .

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